molecular formula C11H8BrNO2 B1526038 1-Amino-4-bromo-2-naphthoic acid CAS No. 1227924-42-6

1-Amino-4-bromo-2-naphthoic acid

Cat. No. B1526038
M. Wt: 266.09 g/mol
InChI Key: NWPPYQDIGHSGNJ-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-2-naphthoic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates .


Synthesis Analysis

The synthesis of 1-Amino-4-bromo-2-naphthoic acid involves several steps. It is a reactant in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also used in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .


Molecular Structure Analysis

The molecular formula of 1-Amino-4-bromo-2-naphthoic acid is C11H7BrO2 . The average mass is 251.076 Da and the monoisotopic mass is 249.962936 Da .


Chemical Reactions Analysis

1-Amino-4-bromo-2-naphthoic acid is a reactant involved in various chemical reactions. These include the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . It is also involved in the synthesis of benzimidazoles and benzimidazolequinone derivatives via cyclocondensation .


Physical And Chemical Properties Analysis

1-Amino-4-bromo-2-naphthoic acid has a melting point of 191 °C and a predicted boiling point of 372.7±25.0 °C . It has a density of 1.648 .

Scientific Research Applications

Synthesis and Chemical Applications

1-Amino-4-bromo-2-naphthoic acid and related compounds are primarily used in chemical synthesis. For instance, the synthesis of 6-amino-2-naphthoic acid, which involves methods like bromination and nitration, can be related to the pathways involving 1-amino-4-bromo-2-naphthoic acid (Stapleton & White, 1952). Similarly, the synthesis of amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen, demonstrates the use of bromination in synthesizing complex organic molecules (H. Ai, 2002).

Analytical and Biochemical Research

Compounds like 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid show potential in analytical chemistry, particularly as indicators for complexometric titration of calcium and magnesium (Clements, Read & Sergeant, 1971). In the field of biochemistry, the study of naphthoic acids, including derivatives of 1,4-dihydroxy-2-naphthoic acid, for their interaction with biological receptors such as the aryl hydrocarbon receptor, reveals their potential in medical and biological research (Cheng et al., 2017).

Industrial and Material Science Applications

In industrial applications, naphthoic acid derivatives, including those related to 1-amino-4-bromo-2-naphthoic acid, find use in the synthesis of dyes and pigments. Their chemical properties, such as the ability to form complex molecular structures, make them suitable for various industrial processes (Talavdekar & Venkataraman, 1950).

Environmental and Analytical Chemistry

The determination of naphthols, including derivatives like 1-amino-2-naphthol, in environmental samples is crucial for environmental monitoring and analysis. Flow-injection chemiluminescence is one such method used for this purpose (Al-Tamrah & Townshend, 1987).

Safety And Hazards

1-Amino-4-bromo-2-naphthoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

1-amino-4-bromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPPYQDIGHSGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-bromo-2-naphthoic acid

Synthesis routes and methods I

Procedure details

Methyl 1-amino-4-bromo-2-naphthoate hydrobromide was prepared as described in Example 1. To a solution of methyl 1-amino-4-bromo-2-naphthoate hydrobromide (2.00 g, 5.54 mmol) in 20 mL of THF was added sodium hydroxide (11.1 mL, 20% aqueous, 55.4 mmol). Alternatively, lithium hydroxide could be used. The mixture was stirred at 50° C. for 20 h, then heated at 90° C. for 2 h. The solvent was removed in vacuo and hydrochloric acid (1N aqueous) was added until pH ˜2. The beige solid was collected via filtration, washed twice with water, and dried to provide 1-amino-4-bromo-2-naphthoic acid that gave a mass ion (ES+) of 266.0 (79Br) for [M+H]+. To a solution of the above compound (0.950 g, 3.57 mmol) in 5 mL of dichloromethane was added (1H-1,2,3-benzotriazol-1-yloxy)[tris(dimethylamino)]phosphonium hexafluorophosphate (1.82 g, 4.12 mmol), (1S,2S)-2-aminocyclohexanol (0.493 g, 4.28 mmol), and triethylamine (0.99 mL, 7.1 mmol). The mixture was stirred at rt for 15 h and then diluted with dichloromethane and water. The resultant beige solid was collected via filtration, washed with dichloromethane and water, and dried to provide 1-amino-4-bromo-N-[(1S,2S)-2-hydroxycyclohexyl]-2-naphthamide that gave a mass ion (ES+) of 364.9 (81Br) for [M+H]+. A solution of the above compound in N,N-dimethylformamide dimethylacetal (3.06 mL, 22.8 mmol) was heated at 80° C. for 15 h. The reaction was cooled to rt, concentrated in vacuo, and dried to provide 6-bromo-3-[(1S,2S)-2-hydroxycyclohexyl]benzo[h]quinazolin-4(3H)-one that gave a mass ion (ES+) of 374.8 (81Br) for [M+H]+. The titled compound was prepared by employing the procedures described in Example 1 that gave proton NMR spectra consistent with theory and a mass ion (ES+) of 400.0 for [M+H]+: 1H NMR (400 MHz, CDCl3) δ 9.00-8.99 (m, 1H), 8.45 (s, 1H), 8.29 (s, 1H), 7.95 (s, 1H), 7.95-7.76 (m, 1H), 7.68-7.63 (m, 2H), 7.27-7.17 (m, 1H), 6.96 (d, J=8.0 Hz, 1H), 4.62 (br s, 1H), 4.35 (s, 2H), 4.11 (br s, 1H), 2.48 (s, 3H), 2.29-2.20 (m, 1H), 1.95-1.90 (m, 3H), 1.65-1.39 (m, 5H).
Quantity
2 g
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reactant
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11.1 mL
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reactant
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Quantity
20 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of methyl 1-amino-4-bromo-2-naphthoate hydrobromide (2.00 g, 5.54 mmol) in 20 mL of THF was added sodium hydroxide (11.1 mL, 20% aqueous, 55.4 mmol). The mixture was stirred at 50° C. for 20 h, then heated at 90° C. for 2 h. The solvent was removed in vacuo and hydrochloric acid (1 N aqueous) was added until pH ˜2. The beige solid was collected via filtration, washed twice with water, and dried to provide 1-amino-4-bromo-2-naphthoic acid that gave a mass ion (ES+) of 266.0 (79Br) for [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
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reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Abdul-Ridha, JR Lane, SN Mistry, L López… - ASBMB
Number of citations: 0

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